
3-(113C)ethynylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(113C)ethynylaniline is a chemical compound with the molecular formula C8H7N. It is a derivative of aniline, where the ethynyl group is attached to the third position of the benzene ring. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
3-(113C)ethynylaniline can be synthesized through the reduction of 3-ethynylnitrobenzene. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group without affecting the ethynyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with palladium catalysts. The process parameters, such as temperature, pressure, and hydrogen flow rate, are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions
3-(113C)ethynylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of this compound from 3-ethynylnitrobenzene.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
3-(113C)ethynylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 3-(113C)ethynylaniline involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This property makes it valuable in bioconjugation and labeling studies. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function .
相似化合物的比较
Similar Compounds
4-Ethynylaniline: Similar structure but with the ethynyl group at the fourth position.
2-Ethynylaniline: Ethynyl group at the second position.
3-Ethylaniline: Ethyl group instead of ethynyl at the third position.
Uniqueness
3-(113C)ethynylaniline is unique due to the presence of the ethynyl group at the third position, which imparts distinct reactivity and properties compared to its isomers. The position of the ethynyl group influences the compound’s electronic distribution and steric effects, making it suitable for specific synthetic applications .
属性
CAS 编号 |
286013-02-3 |
|---|---|
分子式 |
C8H7N |
分子量 |
118.14 g/mol |
IUPAC 名称 |
3-(113C)ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i2+1 |
InChI 键 |
NNKQLUVBPJEUOR-VQEHIDDOSA-N |
手性 SMILES |
C#[13C]C1=CC(=CC=C1)N |
规范 SMILES |
C#CC1=CC(=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


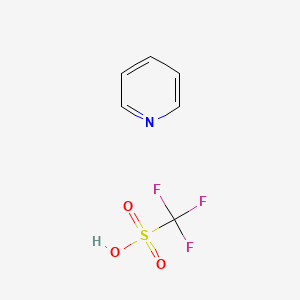

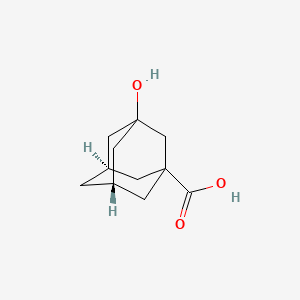

![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
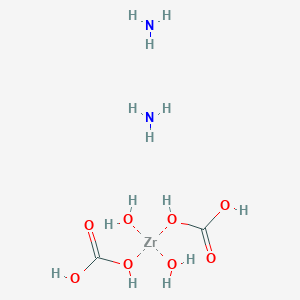
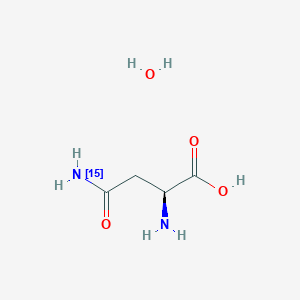

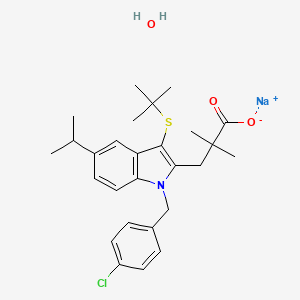
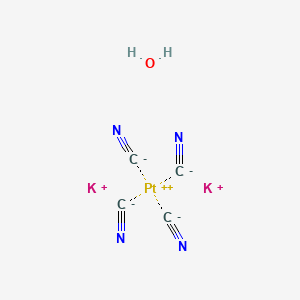
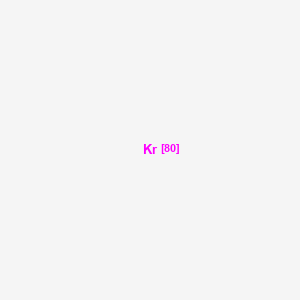
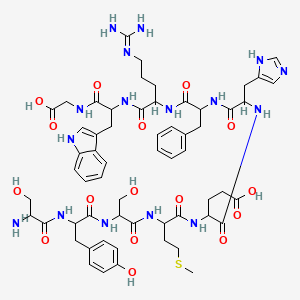
![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)

